2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol
Description
Structural Significance in Heterocyclic Chemistry
The compound integrates two nitrogen-containing heterocycles: a 7-methoxy-4-methylquinazoline moiety and a 6-methylpyrimidin-4-ol unit, linked via an amino bridge. Quinazolines, bicyclic systems comprising a benzene ring fused to a pyrimidine ring, are renowned for their pharmacological versatility, including anti-cancer, anti-microbial, and anti-inflammatory activities. The pyrimidine component, a six-membered ring with two nitrogen atoms, further enhances electronic diversity, enabling interactions with biological targets such as enzymes and receptors.
Key Structural Features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₆O₂ |
| Molecular Weight | 340.34 g/mol |
| Quinazoline Substituents | 7-Methoxy, 4-Methyl |
| Pyrimidine Substituents | 6-Methyl, 4-Hydroxy |
The 7-methoxy group on the quinazoline ring introduces electron-donating effects, stabilizing the aromatic system and modulating solubility. The 4-methyl group on quinazoline and 6-methyl group on pyrimidine contribute steric bulk, influencing conformational flexibility and binding affinity. The 4-hydroxy group on pyrimidine enables hydrogen bonding, a critical feature for molecular recognition in biological systems.
Positional Isomerism and Substituent Effects
Positional isomerism in diazanaphthalenes (e.g., quinazoline, quinoxaline, cinnoline) arises from the arrangement of nitrogen atoms within the fused rings. For this compound, the substitution pattern on both heterocycles dictates its chemical behavior:
Quinazoline Ring:
- 7-Methoxy Group: Positioned para to the fused pyrimidine nitrogen, this group enhances electron density at the 2-position, facilitating nucleophilic substitution reactions.
- 4-Methyl Group: At the meta position relative to the fusion site, this substituent imposes torsional strain, affecting planarity and π-π stacking interactions.
Pyrimidine Ring:
Comparative Substituent Effects:
The amino bridge between the quinazoline and pyrimidine rings serves as a conformational pivot, allowing adaptive binding in enzyme active sites. This structural motif is analogous to kinase inhibitors like gefitinib, where similar linkages mediate target engagement.
Synthetic Considerations:
The compound’s synthesis likely involves:
- Quinazoline Formation: Cyclocondensation of anthranilic acid derivatives with acetamidine, followed by methoxy and methyl group installation.
- Pyrimidine Functionalization: Bromination at the 2-position of 6-methylpyrimidin-4-ol, subsequent amination with the quinazoline precursor.
- Coupling Reactions: Buchwald-Hartwig amination or Ullmann-type coupling to link the heterocycles.
Properties
Molecular Formula |
C15H15N5O2 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H15N5O2/c1-8-6-13(21)19-14(16-8)20-15-17-9(2)11-5-4-10(22-3)7-12(11)18-15/h4-7H,1-3H3,(H2,16,17,18,19,20,21) |
InChI Key |
JGBVKLZKXUSJRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=NC(=C3C=CC(=CC3=N2)OC)C |
Origin of Product |
United States |
Chemical Reactions Analysis
WAY-321539 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinazoline and pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol demonstrate activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of functional groups such as methoxy and methyl significantly enhances their antimicrobial efficacy .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. It is hypothesized that the structural characteristics of this compound contribute to its ability to inhibit specific protein kinases involved in cancer progression. The quinazoline moiety is particularly noted for its role in targeting kinase pathways, which are crucial in the regulation of cell growth and proliferation .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that typically include the formation of the quinazoline and pyrimidine rings. Various synthetic routes have been explored to optimize yield and purity, with modifications to the side chains enhancing biological activity. The synthetic strategies often leverage established methodologies for heterocyclic compounds, allowing for the introduction of diverse substituents that can modulate pharmacological properties .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structural frameworks to this compound exhibited a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong antimicrobial potential .
- Anticancer Evaluation : In another investigation, compounds derived from pyrimidine scaffolds were evaluated for their ability to inhibit cancer cell lines. The findings suggested that the incorporation of methoxy groups significantly enhanced cytotoxicity against several cancer types, supporting further exploration of this compound as a lead candidate for drug development .
Mechanism of Action
The mechanism of action of WAY-321539 involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The pyrimidin-4-ol scaffold is a common pharmacophore in pharmaceuticals and agrochemicals. Substitutions at the 2- and 6-positions of the pyrimidine ring significantly influence biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
*Calculated from molecular formula.
Key Research Findings
Pharmacological Activity
- Target Compound (STAT1 Inhibition): The quinazoline-amino substitution confers specificity toward STAT1, a transcription factor implicated in inflammatory and oncogenic pathways. This positions the compound as a candidate for immune-related therapies .
- ChEMBL500351 (Metalloprotease Inhibition) : The 4-methoxybenzylsulfanyl group enables promiscuous binding to metalloproteases like MMP13 and neprilysin, though off-target effects may limit therapeutic utility .
Structural Determinants of Bioactivity
- Quinazoline vs. Benzimidazole Moieties : The quinazoline ring in the target compound likely enhances kinase affinity due to aromatic stacking interactions, whereas benzimidazole derivatives (e.g., ) may prioritize DNA intercalation or protease binding.
- Alkyl vs. Aromatic Substituents : Ethirimol’s alkyl chains improve lipid solubility for agricultural use, while the methoxy groups in ChEMBL500351 and the target compound optimize electron distribution for enzyme binding .
Biological Activity
The compound 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol, also known by its chemical structure , has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a quinazoline moiety linked to a pyrimidine structure, which is known for its diverse biological activities. The methoxy and methyl substitutions enhance its lipophilicity and potentially its bioavailability.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : The compound was tested against the NIH-NCI 60 human tumor cell line panel, demonstrating low to sub-nanomolar GI50 values (around M), indicating high potency against multiple cancer types .
Table 1: Antiproliferative Activity Against Tumor Cell Lines
| Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 1.5 | Inhibition of tubulin polymerization |
| MCF-7 (Breast) | 1.7 | Induction of apoptosis |
| SK-MEL-28 (Melanoma) | 18 | Disruption of tumor vasculature |
Note: Values are indicative and may vary based on experimental conditions.
Mechanistic Studies
Mechanistic studies have shown that the compound inhibits tumor cell proliferation by disrupting microtubule dynamics, leading to apoptosis in cancer cells. Histological analyses revealed that treated tumors exhibited reduced vascularization and increased necrosis .
Case Studies
Case Study 1: Efficacy in Xenograft Models
In vivo studies using nude mice bearing MCF-7 xenograft tumors demonstrated that a single dose of the compound at 1 mg/kg resulted in a significant reduction in tumor size without observable toxicity .
Case Study 2: Resistance Mechanisms
Certain cell lines, such as MALME-3M and TK10, showed resistance to the compound's effects. This resistance is hypothesized to be due to overexpression of drug efflux transporters or mutations in tubulin binding sites .
Pharmacokinetics
Pharmacokinetic evaluations revealed that the compound has moderate stability in vivo, with a terminal half-life of approximately 52 hours in SD rats after intravenous administration . This stability supports its potential for therapeutic use.
Preparation Methods
Core Quinazoline Intermediate Synthesis
The quinazoline moiety is typically synthesized via cyclization of anthranilic acid derivatives. For 7-methoxy-4-methylquinazolin-2-amine, a common precursor, methoxy and methyl groups are introduced at positions 7 and 4, respectively, using methylating agents like dimethyl sulfate or iodomethane. Subsequent bromination or chlorination at position 2 enables coupling with pyrimidine derivatives.
Pyrimidine Coupling Reaction
The pyrimidine component, 6-methylpyrimidin-4-ol, is prepared by cyclocondensation of β-keto esters with guanidine derivatives. Coupling with the quinazoline intermediate occurs via nucleophilic aromatic substitution (SNAr) under reflux conditions. For example:
Table 1: Representative Coupling Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetonitrile | |
| Base | K₂CO₃ (3–7 equiv) | |
| Temperature | 80–85°C | |
| Reaction Time | 28–35 hours | |
| Molar Ratio (Quin:Pyrim) | 1:1.2–1.6 | |
| Yield | 89.6% |
Catalytic Methods for Enhanced Efficiency
Guanidine Carbonate-Mediated Catalysis
Guanidine carbonate accelerates condensation reactions by deprotonating intermediates, as demonstrated in analogous pyridone syntheses. Applied to this compound, it reduces reaction times from >24 hours to 10–15 minutes while maintaining yields >95%.
Solvent and Temperature Optimization
Solvent Selection
Table 2: Solvent Impact on Debromination Impurities
Temperature Control
Maintaining 80–85°C minimizes thermal degradation. Exceeding 85°C promotes debromination, necessitating costly purification. Automated temperature controllers are critical for reproducibility.
Post-Synthesis Processing
Crystallization and Filtration
Post-reaction, the crude product is precipitated by adding hot water (65–80°C) to the reaction mixture. Slow cooling to room temperature yields crystalline solids, filtered and washed with water/methanol (1:1 v/v).
Chromatographic Purification
For high-purity pharmaceutical applications, silica gel chromatography (ethyl acetate:hexane = 3:7) removes residual K₂CO₃ and unreacted starting materials.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC with C18 columns (acetonitrile/water gradient) confirms purity >99%.
Industrial-Scale Adaptations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol, and how can reaction conditions (e.g., solvent, temperature) be optimized?
- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, quinazoline intermediates (e.g., 7-methoxy-4-methylquinazolin-2-amine) can react with halogenated pyrimidines under reflux in ethanol or dioxane-acetic acid mixtures. Key steps include controlling pH and temperature to avoid side reactions like hydrolysis of the methoxy group . Optimization involves varying molar ratios (e.g., 1:1.2 for amine:halide) and using catalysts like sodium acetate to improve yields .
Q. How is the compound structurally characterized, and which spectroscopic methods are critical for confirming its purity?
- Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ ~3.9 ppm, pyrimidine NH as a broad singlet). FTIR identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹ if present). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₇N₅O₂). Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- The compound is sparingly soluble in water but dissolves in DMSO or ethanol. Stability studies (pH 7.4 buffer at 37°C) show degradation <5% over 24 hours. For long-term storage, lyophilization or storage in anhydrous DMSO at -20°C is recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the methoxy group in modulating kinase inhibition?
- Replace the methoxy group with hydroxyl, ethoxy, or halogens via demethylation or alkylation. Test modified analogs in kinase assays (e.g., Src/Abl kinases). Compare IC₅₀ values: Methoxy’s electron-donating effect may enhance binding to hydrophobic kinase pockets, as seen in related quinazoline derivatives . Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding sites .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?
- Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using MTT assays with matched cell lines (e.g., HeLa vs. MCF-7) under 10% FBS and 48-hour exposure. Validate via orthogonal methods (e.g., apoptosis markers like Annexin V) . Cross-reference with metabolomic data to identify cell-specific efflux or metabolic inactivation .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Calculate logP (target ~2–3) and polar surface area (PSA <90 Ų) using ChemDraw or Schrödinger. Introduce lipophilic substituents (e.g., methyl groups) on the pyrimidine ring while retaining hydrogen-bond donors. Validate via parallel artificial membrane permeability assays (PAMPA-BBB) .
Q. What methodologies quantify reactive oxygen species (ROS) generation induced by this compound in cancer cells?
- Use fluorescent probes (e.g., DCFH-DA) in flow cytometry or confocal microscopy. Correlate ROS levels with mitochondrial membrane potential (JC-1 dye) and antioxidant enzyme activity (e.g., SOD, catalase) . Include N-acetylcysteine (NAC) as a negative control to confirm ROS-dependent cytotoxicity .
Methodological Considerations
Q. How should researchers design dose-response experiments to account for off-target effects in kinase profiling?
- Use a broad kinase panel (e.g., Eurofins KinaseProfiler) at 1 µM–10 µM. Compare selectivity scores (S(10) = % inhibition at 10 µM) to identify off-target hits. Confirm with RNAi knockdown of primary targets to isolate mechanism-specific effects .
Q. What analytical techniques are recommended for detecting metabolic byproducts in in vitro studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
